2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid is an organic compound with the molecular formula C11H13ClN2O4 It is known for its unique chemical structure, which includes a chloro-nitro substituted phenyl ring attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is prepared by nitration of 2-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrated product is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Reduction: 2-[(5-Amino-2-nitrophenyl)amino]-3-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2′-chloro-5-nitrobenzophenone: Similar structure with a benzophenone moiety.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains a methanone group instead of a butanoic acid derivative.
Uniqueness
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid is unique due to its combination of a chloro-nitro substituted phenyl ring with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13ClN2O4 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(5-chloro-2-nitroanilino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClN2O4/c1-6(2)10(11(15)16)13-8-5-7(12)3-4-9(8)14(17)18/h3-6,10,13H,1-2H3,(H,15,16) |
InChI Key |
BCZLWJUINMQTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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